molecular formula C22H29NO4 B1389362 N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040681-85-3

N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1389362
CAS No.: 1040681-85-3
M. Wt: 371.5 g/mol
InChI Key: HEOLLRRODJEBMU-UHFFFAOYSA-N
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Description

N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline is a synthetic aromatic amine featuring a benzyl moiety substituted with a 2-(2-ethoxyethoxy) group and an aniline ring modified with a tetrahydrofuranmethoxy substituent. This compound is commercially available for research purposes (e.g., sc-330597 from Santa Cruz Biotechnology at $284.00/500 mg) . Its design incorporates ether and furan-based substituents, which may influence solubility, bioavailability, and binding interactions in pharmacological or material science applications .

Properties

IUPAC Name

N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-2-24-13-14-26-22-11-4-3-7-18(22)16-23-19-8-5-9-20(15-19)27-17-21-10-6-12-25-21/h3-5,7-9,11,15,21,23H,2,6,10,12-14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOLLRRODJEBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline is a complex organic compound with the molecular formula C22_{22}H29_{29}NO4_{4}. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique structure that includes both ethoxy and tetrahydrofuran groups, which contribute to its distinctive chemical properties. The presence of these functional groups suggests potential interactions with biological targets, making it a subject of interest for further investigation.

The biological activity of this compound is likely mediated through interactions with specific enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, affecting pathways such as cell cycle regulation.
  • Receptor Modulation : It could bind to various receptors, influencing signaling pathways that regulate cell growth and differentiation.

Study on Related Compounds

A study focusing on related compounds demonstrated that structural modifications could significantly influence biological activity. For instance, benzopsoralens with hydroxymethyl or diethylaminomethyl groups showed marked antiproliferative effects upon UVA activation . This highlights the importance of structural configuration in determining biological efficacy.

Comparison of Biological Activities

The following table summarizes the biological activities observed in compounds structurally related to this compound:

Compound NameActivity TypeObserved EffectsReference
BenzopsoralenAntiproliferativeInhibits topoisomerase II
HydroxymethylbenzopsoralenAntiproliferativeInduces cell death
N-[2-(2-Ethoxyethoxy)benzyl]Potential AnticancerNeeds further investigation

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : Replacement of the tetrahydrofuranmethoxy group with a heptyloxy chain (as in the heptyloxy analog) increases LogD significantly (~5.8 vs. ~3.2), enhancing lipophilicity .
  • Electronic Effects : Fluorine substitution (e.g., in the 2-fluorobenzyl analog) may improve metabolic stability but reduces molecular weight and polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 2
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N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline

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